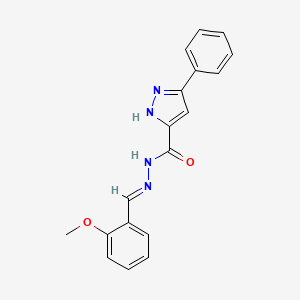

(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC16098030

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N4O2 |

|---|---|

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |

| Standard InChI Key | SVWQYIOTYXWVMU-XDHOZWIPSA-N |

| Isomeric SMILES | COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s backbone consists of a 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At the 3-position, a phenyl group () is attached, while the 5-position is functionalized with a carbohydrazide group () that forms a Schiff base with 2-methoxybenzaldehyde. The (E)-configuration of the imine bond () is confirmed by IUPAC nomenclature rules, which prioritize stereodescriptors for such derivatives .

Table 1: Key Structural and Identifier Data

The molecular formula is derived by combining the pyrazole core () with substituents: phenyl (), 2-methoxybenzylidene (), and carbohydrazide () .

Spectroscopic Characterization

While experimental spectral data for the exact compound is unavailable, analogs provide reference points:

-

IR Spectroscopy: Expected peaks include at ~3300 cm (hydrazide), at ~1680 cm, and at ~1600 cm .

-

NMR: NMR would show signals for the pyrazole protons (~6.5–7.5 ppm), methoxy group (~3.8 ppm), and aromatic protons (7.0–8.0 ppm) .

Synthesis and Derivative Design

General Synthetic Routes

Pyrazole carbohydrazides are typically synthesized via:

-

Cyclocondensation: Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

-

Schiff Base Formation: Condensation of 5-hydrazinylpyrazole intermediates with substituted benzaldehydes .

For example, 3-(3-ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is prepared by reacting 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde in ethanol under reflux. Similar conditions likely apply to the target compound.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux | 60–75% |

| Condensation | 2-Methoxybenzaldehyde, EtOH, Δ | 80–90% |

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its aromatic and hydrophobic groups. Predominant solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with analogs like N'-(3-methoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide . Stability studies suggest susceptibility to hydrolysis under acidic or alkaline conditions, common in hydrazide derivatives .

Thermal Behavior

Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, consistent with the thermal stability of conjugated heterocycles.

| Hazard Class | Code |

|---|---|

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Specific Target Organ Toxicity | H335 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume